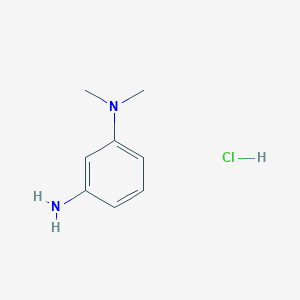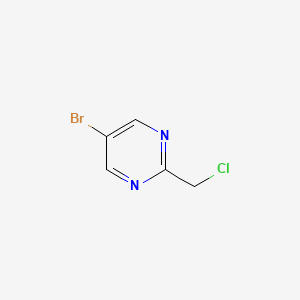
5-bromo-2-(chloromethyl)Pyrimidine
Vue d'ensemble
Description
5-Bromo-2-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that has been the subject of various research studies due to its potential as a versatile synthetic intermediate. The presence of bromine and chlorine atoms on the pyrimidine nucleus allows for a range of chemical reactions, making it a valuable compound in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development.
Synthesis Analysis
The synthesis of halogenated pyrimidines, such as 5-bromo-2-(chloromethyl)pyrimidine, often involves the use of oxidative cyclization techniques or halogenation reactions. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Similarly, the reaction of 5-(2-hydroxyethyl)pyrimidine with phosphoryl chloride can introduce chlorine atoms into the C-5 side chain, as seen in the synthesis of 5-(2-haloethyl)pyrimidines .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines can be confirmed using techniques such as single-crystal X-ray analysis. For example, the structure of a bromo-chloro triazolopyrimidine was unambiguously confirmed through this method . Additionally, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic crystal system, with the presence of intramolecular hydrogen bonding .
Chemical Reactions Analysis
Halogenated pyrimidines can undergo various chemical reactions, including Dimroth rearrangement, palladium-catalyzed cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution . The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which could further react with secondary amines to afford substituted aminopyrimidines . Additionally, the reaction of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine with secondary amines led to the synthesis of new pyrimido[5,4-e][1,4]thiazepine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-(chloromethyl)pyrimidine derivatives can be studied using various spectroscopic and computational methods. For instance, spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, and UV-Vis, along with computational analysis, have been used to study the properties of 5-bromo-2-hydroxy pyrimidine . These studies can provide insights into molecular geometry, vibrational wavenumbers, electronic properties, and non-linear optical properties. Additionally, molecular docking studies can predict the binding orientation and activity of the compounds .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
5-Bromo-2-(chloromethyl)pyrimidine serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, Bazazan et al. (2013) developed a method for synthesizing a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, and its derivatives through sequential treatment with 2-aminothiophenol and secondary amines, showcasing its utility in creating new molecular architectures with potential for further functionalization and biological application Bazazan et al., 2013.
Creation of Pyrimidine Derivatives
Research by Rahimizadeh et al. (2007) demonstrated another application in synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This work highlights the compound's reactivity and versatility in organic synthesis, particularly in the construction of pyrimidine rings, which are of significant interest due to their presence in numerous biologically active molecules Rahimizadeh, Nikpour, & Bakavoli, 2007.
Antiviral Activity of Pyrimidine Analogues
A study conducted by Hocková et al. (2003) explored the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues with antiviral activity. This research underscores the potential of 5-bromo-2-(chloromethyl)pyrimidine derivatives in the development of new antiviral agents, particularly against retroviruses Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.
Applications in Organic Synthesis and Molecular Diversification
Tang et al. (2014) demonstrated the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to [1,5-c] analogues through ring rearrangement. The presence of halogen functionalities on the pyrimidine nucleus makes the resulting products useful as synthetic intermediates for diversification through various reactions, including palladium-catalyzed cross-couplings and direct aromatic substitution Tang, Wang, Li, & Wang, 2014.
Safety And Hazards
5-Bromo-2-chloropyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for 5-bromo-2-(chloromethyl)Pyrimidine were not found in the search results, pyrimidines are a significant area of research due to their wide range of biological activities. Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .
Propriétés
IUPAC Name |
5-bromo-2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWREPDNZURRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608672 | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(chloromethyl)Pyrimidine | |
CAS RN |
944903-00-8, 944900-08-7 | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




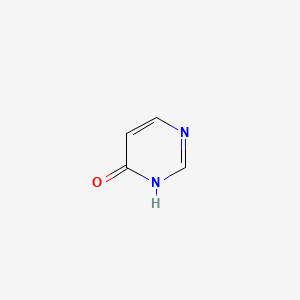
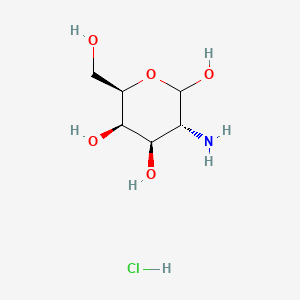
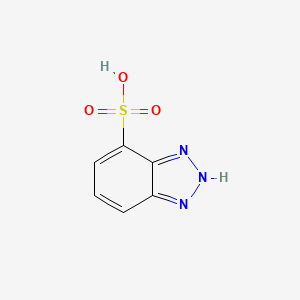
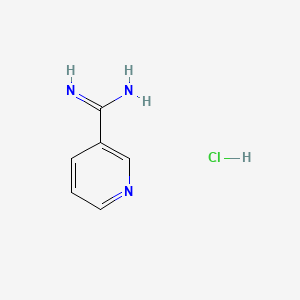
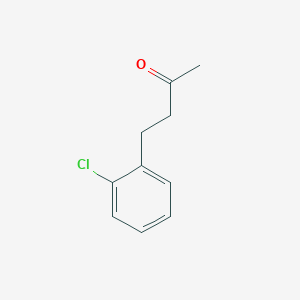
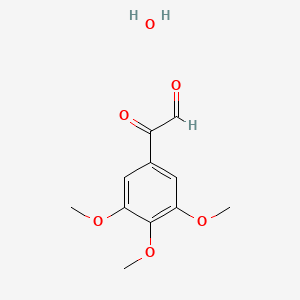


![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B3021902.png)
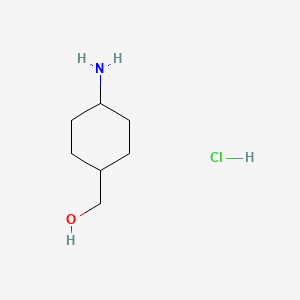
![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B3021904.png)
